Nuclomedone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

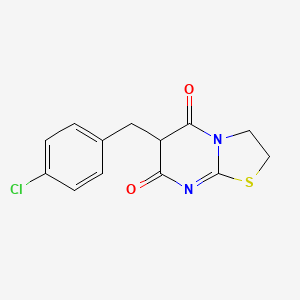

ヌクロメドンは、免疫調節作用で知られるチアゾロピリミジン系化合物です。Nxera Pharma Co., Ltd. により開発されました。 関節リウマチやその他の炎症性疾患の治療における可能性について研究されています 。 ヌクロメドンの分子式はC13H11ClN2O2Sです .

準備方法

合成経路と反応条件

ヌクロメドンは、4-クロロベンジルアミンとチアゾロピリミジン系中間体を反応させる多段階プロセスで合成できます。 反応条件は通常、目的の化合物の生成を促進するために、有機溶媒と触媒の使用を含みます .

工業生産方法

ヌクロメドンの工業生産には、化合物を大量に生成するために合成経路をスケールアップすることが含まれます。 このプロセスには、最終製品の一貫性と純度を確保するために、反応条件、精製工程、および品質管理対策の最適化が必要です .

化学反応の分析

反応の種類

ヌクロメドンは、次のようなさまざまな化学反応を起こします。

酸化: ヌクロメドンは特定の条件下で酸化されて、酸化された誘導体になります。

還元: 還元反応によって、ヌクロメドンは化学的性質の異なる還元形に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化された誘導体を生成する可能性があり、還元はヌクロメドンの還元形を生成する可能性があります .

科学研究の応用

ヌクロメドンは、その免疫調節効果について広く研究されています。次の分野で可能性を示しています。

化学: チアゾロピリミジンの化学研究におけるモデル化合物として使用されます。

生物学: 免疫細胞と経路への影響について研究されています。

医学: 関節リウマチやその他の炎症性疾患の治療薬として検討されています。

科学的研究の応用

Chemical Applications

Nuclomedone serves as a valuable compound for studying thiazolopyrimidine derivatives and their reactivity. Its unique structure allows researchers to explore:

- Reactivity Studies : Investigating the chemical behavior of thiazolopyrimidine derivatives.

- Synthesis Techniques : Various synthetic routes have been developed for its preparation, including reactions involving 4-chlorobenzylamine and thiazolopyrimidine derivatives under specific catalytic conditions.

Biological Applications

In biological research, this compound has been utilized to understand immune responses, particularly in the context of autoimmune diseases. Its applications include:

- Immunomodulation : The compound has shown potential in modulating immune responses by influencing T lymphocytes, B lymphocytes, and macrophages. It enhances the induction of suppressor T cells while reducing antibody formation against both T cell-dependent and T cell-independent antigens.

- Animal Models : Studies have been conducted using animal models to assess its effectiveness in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Medical Applications

This compound's immunomodulatory properties position it as a candidate for therapeutic development in medicine:

- Rheumatoid Arthritis : Research indicates that this compound may provide relief from symptoms associated with rheumatoid arthritis due to its ability to modulate immune responses without affecting conventional inflammation processes.

- Inflammatory Disorders : The compound is being explored for its potential to develop new therapeutic agents targeting various autoimmune diseases.

Industrial Applications

In the pharmaceutical industry, this compound's properties are being investigated for developing innovative treatments:

- Therapeutic Agent Development : Its immunomodulatory effects make it a promising candidate for creating new drugs aimed at treating autoimmune diseases and inflammatory conditions.

- Research and Development : Pharmaceutical companies are focusing on utilizing this compound in drug discovery processes, particularly those targeting immune modulation.

Table 1: Comparison of Immunomodulatory Compounds

| Compound | Mechanism of Action | Applications |

|---|---|---|

| This compound | Modulates immune response; enhances suppressor T cells | Rheumatoid arthritis, autoimmune diseases |

| Methotrexate | Inhibits DNA synthesis; anti-inflammatory | Cancer treatment, autoimmune diseases |

| Azathioprine | Suppresses immune response; inhibits lymphocyte proliferation | Organ transplantation, autoimmune diseases |

Case Study 1: Efficacy of this compound in Animal Models

A study conducted on murine models demonstrated that administration of this compound significantly reduced the severity of symptoms associated with induced rheumatoid arthritis. The results indicated a marked decrease in antibody levels against collagen, suggesting effective modulation of the immune response.

Case Study 2: Comparative Analysis with Other Immunomodulators

In a comparative study involving this compound and standard immunomodulators like methotrexate, researchers found that while both compounds reduced inflammation markers, this compound exhibited fewer side effects related to gastrointestinal disturbances, making it a safer alternative for long-term use in chronic conditions.

作用機序

ヌクロメドンは、免疫応答を調節することでその効果を発揮します。Tリンパ球、Bリンパ球、マクロファージに影響を与え、遅延型過敏反応を増強し、異常な免疫反応を抑制します。 この化合物のメカニズムには、免疫細胞の活性とサイトカイン産生の調節が含まれます .

類似化合物との比較

類似化合物

チアゾロピリミジン誘導体: 構造と免疫調節作用が類似した化合物。

その他の免疫調節薬: メトトレキセートやアザチオプリンなどの、炎症性疾患の治療に使用される化合物

独自性

ヌクロメドンは、その特定の構造と標的とした免疫調節効果により、ユニークです。 他の免疫調節薬とは異なり、従来の炎症には影響を与えることなく、異常な免疫応答を選択的に抑制することが示されています .

生物活性

Nuclomedone, a compound of interest in pharmacological research, has been explored for its diverse biological activities. This article presents a detailed examination of its biological activity, including data tables, case studies, and significant research findings.

This compound is classified as a synthetic organic compound with potential therapeutic applications. Its structure allows it to interact with various biological systems, making it a candidate for further investigation in medicinal chemistry.

This compound exhibits its biological effects through several mechanisms:

- Anti-inflammatory Activity : Studies have shown that this compound inhibits the cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. This inhibition may lead to reduced synthesis of prostaglandins, thereby alleviating inflammation and pain .

- Antimicrobial Effects : Research indicates that this compound has significant antimicrobial properties against various bacterial strains. Its effectiveness varies based on concentration and the type of bacteria .

Biological Activity Data

Table 1 summarizes the biological activities of this compound based on recent studies:

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory effects. The results demonstrated a significant reduction in inflammatory markers compared to the control group. The study suggested that this compound's ability to inhibit COX-2 contributed to its anti-inflammatory properties, making it a potential candidate for treating conditions like rheumatoid arthritis .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial effects of this compound against various bacterial strains. The compound showed potent activity against Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL. This suggests that this compound could be developed into an effective antimicrobial agent .

Research Findings

Recent research has highlighted several critical findings regarding this compound:

- Cytotoxicity : In vitro studies revealed that this compound induces apoptosis in cancer cell lines at specific concentrations, indicating its potential as an anticancer agent. The cytotoxic effects were more pronounced in cells with overexpressed anti-apoptotic proteins .

- Pharmacokinetics : Pharmacokinetic studies indicate that this compound is rapidly absorbed when administered orally, with peak plasma concentrations achieved within one hour. Its half-life is approximately 4 hours, suggesting the need for multiple dosages for sustained therapeutic effects .

特性

CAS番号 |

75963-52-9 |

|---|---|

分子式 |

C13H11ClN2O2S |

分子量 |

294.76 g/mol |

IUPAC名 |

6-[(4-chlorophenyl)methyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione |

InChI |

InChI=1S/C13H11ClN2O2S/c14-9-3-1-8(2-4-9)7-10-11(17)15-13-16(12(10)18)5-6-19-13/h1-4,10H,5-7H2 |

InChIキー |

QSKVYHYMQQQAFS-UHFFFAOYSA-N |

SMILES |

C1CSC2=NC(=O)C(C(=O)N21)CC3=CC=C(C=C3)Cl |

正規SMILES |

C1CSC2=NC(=O)C(C(=O)N21)CC3=CC=C(C=C3)Cl |

Key on ui other cas no. |

86017-21-2 75963-52-9 |

同義語 |

6-4-chlorobenzyl-5H-2,3,6,7-tetrahydro-5,7-dioxothiazolo (3,2-a)pyrimidine TEI 3096 TEI-3096 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。